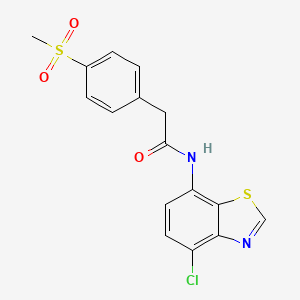![molecular formula C12H11ClN2O3S2 B6542892 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide CAS No. 1070964-93-0](/img/structure/B6542892.png)
2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide (CTS) is a small molecule that has been studied for its potential applications in scientific research. CTS has been used in a variety of applications, including as a substrate for the synthesis of new compounds, as an inhibitor of enzymes, as an antioxidant, and as an anti-inflammatory agent.
Wirkmechanismus
2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to act as an inhibitor of several enzymes, including cytochrome P450 enzymes and nitric oxide synthase. Additionally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Finally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to act as an anti-inflammatory agent, reducing the production of pro-inflammatory cytokines and reducing inflammation.
Biochemical and Physiological Effects
2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on enzymes and oxidative stress, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. Additionally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Finally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to reduce the production of nitric oxide, which can be toxic to cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide can be used to study a variety of biochemical and physiological processes, including the effects of oxidative stress, the effects of drugs on the body, and the effects of inflammation. However, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide is not without its limitations. It is not soluble in organic solvents, and its effects on enzymes and physiological processes can be difficult to study.
Zukünftige Richtungen
There are several potential future directions for research into 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide. One potential direction is to further study its effects on enzymes and physiological processes. Additionally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide could be used to study the effects of various drugs on the body, as well as to study the effects of oxidative stress and inflammation. Finally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide could be used as a substrate for the synthesis of new compounds, as well as for the development of new drugs.
Synthesemethoden
2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide is synthesized through a multi-step process that begins with the reaction of 2-chlorothiophene with 2-amino-5-chlorobenzene sulfonamide. This reaction produces a chlorosulfonamide intermediate, which is then reacted with acetic anhydride to form the desired product. The reaction is typically carried out in an aqueous solution at a temperature of approximately 200°C.
Wissenschaftliche Forschungsanwendungen
2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of new compounds, as an inhibitor of enzymes, as an antioxidant, and as an anti-inflammatory agent. In addition, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been used to study the effects of oxidative stress in cells, as well as to study the effects of drugs on the body.
Eigenschaften
IUPAC Name |
2-[4-[(5-chlorothiophen-2-yl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c13-10-5-6-12(19-10)20(17,18)15-9-3-1-8(2-4-9)7-11(14)16/h1-6,15H,7H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLADMETQDAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Chlorothiophene-2-sulfonamido)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542812.png)
![2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542822.png)
![N,N-dimethyl-2-[4-(2,3,4,5,6-pentamethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542829.png)

![2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542849.png)
![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542854.png)
![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542856.png)
![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)
![N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542868.png)

![2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6542875.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6542887.png)
![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)
![2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542910.png)